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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the dose-titration strategies

for Aficamten, a novel cardiac myosin inhibitor, as employed in key clinical research studies.

This resource is designed to assist researchers in understanding the established protocols,

anticipating potential challenges, and ensuring the safe and effective implementation of dose-

finding and dose-escalation studies.

Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose of Aficamten in clinical trials?

A1: Across major clinical trials such as SEQUOIA-HCM and REDWOOD-HCM, the standard

starting dose of Aficamten is 5 mg administered orally once daily.[1][2][3][4] This initial low

dose is a key safety measure before any dose escalation is considered.

Q2: How often is the dose of Aficamten titrated?

A2: Dose adjustments are typically made at two-week intervals.[4][5][6][7] In the SEQUOIA-

HCM and REDWOOD-HCM OLE studies, for instance, echocardiography-guided dose titration

occurred at weeks 2, 4, and 6.[1][2][3] This rapid titration is possible due to Aficamten's 3.4-

day half-life.[5]

Q3: What are the primary criteria for dose escalation?
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A3: Dose escalation is guided by both efficacy and safety parameters, specifically the left

ventricular outflow tract gradient (LVOT-G) and the left ventricular ejection fraction (LVEF). In

the SEQUOIA-HCM trial, the dose was increased only if the Valsalva LVOT-G was ≥30 mmHg

and the LVEF was ≥55%.[2][7]

Q4: Under what circumstances should the dose of Aficamten be reduced or interrupted?

A4: Dose reduction is warranted if a patient's LVEF drops below 50%.[1][2][7] In such cases, no

further dose escalation is permitted.[2] Dose interruption is a more critical intervention,

implemented if the LVEF falls below 40%.[1]

Q5: What is the maximum dose of Aficamten used in these trials?

A5: The maximum dose has varied slightly across trials. In the SEQUOIA-HCM and

REDWOOD-HCM OLE studies, the maximum dose was 20 mg once daily.[1][2][3] The

REDWOOD-HCM trial explored doses up to 30 mg in one cohort.[5][8]
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Issue Potential Cause Recommended Action

Patient's LVEF drops to <50%

but >40%

Pharmacodynamic effect of

Aficamten

Down-titrate to the previous

dose level. Do not escalate the

dose further for this patient.[2]

[7] Continue to monitor LVEF

closely at subsequent visits.

Patient's LVEF drops to <40%
Significant cardiac myosin

inhibition

Interrupt Aficamten treatment

immediately.[1] Monitor the

patient's cardiac function

closely until LVEF recovers.

The decision to re-initiate at a

lower dose should be made

based on a thorough clinical

assessment.

Patient remains symptomatic

with a high LVOT-G but does

not meet LVEF criteria for up-

titration (LVEF <55%)

Insufficient safety margin for

dose increase

Maintain the current dose and

continue to monitor. The

primary consideration is patient

safety.

Patient experiences adverse

events such as atrial fibrillation

Potential drug-related effect or

underlying condition

In the REDWOOD-HCM OLE

study, a patient with a history

of alcohol-induced atrial

fibrillation experienced a

recurrent episode while on

Aficamten, leading to dose

down-titration and subsequent

interruption.[1] Manage the

adverse event according to

standard clinical practice. A

temporary dose reduction or

interruption of Aficamten may

be necessary.
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The dose-titration protocols for Aficamten are designed to find the optimal therapeutic dose for

each patient while prioritizing safety. Below are the detailed methodologies from key clinical

trials.

SEQUOIA-HCM and REDWOOD-HCM Open-Label
Extension (OLE) Echo-Guided Dose Titration Protocol
This protocol is designed to individually titrate Aficamten to achieve a therapeutic effect while

maintaining a safe cardiac function.

1. Initiation Phase:

All patients begin treatment with a 5 mg oral dose of Aficamten once daily.[1][4]

2. Titration Phase (Weeks 2, 4, and 6):

Echocardiograms are performed at the end of weeks 2, 4, and 6 to assess LVEF and

Valsalva LVOT-G.[2][3]

Dose Escalation Criteria: The dose of Aficamten is increased in 5 mg increments (to a

maximum of 20 mg) if the following criteria are met:[2][7]

Valsalva LVOT-G ≥ 30 mmHg

Biplane LVEF ≥ 55%

Dose Maintenance: If a patient does not meet the criteria for escalation, they remain on their

current dose.[4]

3. Dose Reduction and Interruption:

Down-Titration: The dose is decreased to the previous level if the LVEF is <50%.[2][7] No

further dose escalation is permitted after a dose reduction.[2]

Dose Interruption: Treatment is temporarily stopped if the LVEF drops below 40%.[1]

4. Maintenance Phase (Weeks 8-24):
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Following the titration phase, patients continue on their optimized dose.[2][9]

Data Presentation
Dose Distribution in the SEQUOIA-HCM Trial
The following table summarizes the distribution of Aficamten doses achieved by patients at

week 8 of the SEQUOIA-HCM trial.

Dose Level Percentage of Patients

5 mg 3.6%

10 mg 12.9%

15 mg 35.0%

20 mg 48.6%

[Data sourced from the SEQUOIA-HCM trial results][2][9][10]

Key Clinical Trial Dose-Titration Parameters
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Clinical Trial
Starting

Dose

Titration

Schedule

Maximum

Dose

Key Up-

Titration

Criteria

Key Down-

Titration/Inte

rruption

Criteria

SEQUOIA-

HCM
5 mg

Every 2

weeks (at

weeks 2, 4,

6)

20 mg

Valsalva

LVOT-G ≥30

mmHg AND

LVEF ≥55%

LVEF <50%

(down-titrate)

REDWOOD-

HCM OLE
5 mg

Every 2

weeks for the

first 6 weeks

20 mg

Resting

LVOT-G ≥30

mmHg or

Valsalva

LVOT-G ≥50

mmHg AND

LVEF ≥50%

LVEF <50%

(down-titrate);

LVEF <40%

(interrupt)[1]

REDWOOD-

HCM (Phase

2)

Cohort 1: 5

mgCohort 2:

10 mg

Every 2

weeks (at

weeks 2, 4,

6)

Cohort 1: 15

mgCohort 2:

30 mg

Not explicitly

stated in the

same detail

as

SEQUOIA-

HCM, but

was echo-

guided.[5][8]

Not explicitly

stated in the

same detail

as

SEQUOIA-

HCM.

Visualizations
Aficamten Dose-Titration Workflow
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Start Treatment
Aficamten 5 mg daily

Week 2 Evaluation
Echocardiogram

Assess Titration Criteria

Week 4 Evaluation
Echocardiogram

Assess Titration Criteria

Week 6 Evaluation
Echocardiogram

Assess Titration Criteria

Up-Titrate to 10 mg

LVEF ≥55%
LVOT-G ≥30 mmHg

Maintain Current Dose

Criteria Not Met

Down-Titrate Dose

LVEF <50%

Interrupt Treatment

LVEF <40%

Up-Titrate to 15 mg

LVEF ≥55%
LVOT-G ≥30 mmHg

Criteria Not Met

LVEF <50%LVEF <40%

Up-Titrate to 20 mg

LVEF ≥55%
LVOT-G ≥30 mmHg

Criteria Not Met

LVEF <50%LVEF <40%

Maintenance Phase

Click to download full resolution via product page

Caption: Echo-guided dose-titration workflow for Aficamten in clinical trials.
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Caption: Mechanism of action of Aficamten in reducing cardiac hypercontractility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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